molecular formula C13H16ClN3OS B1350236 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588692-06-2

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1350236
CAS No.: 588692-06-2
M. Wt: 297.8 g/mol
InChI Key: SZNHMVNSXBLPAA-UHFFFAOYSA-N
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Description

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588692-06-2) is a synthetic small molecule based on the 1,2,4-triazole scaffold, a five-membered heterocyclic ring known for its significant and wide-ranging biological activities . This compound is of high interest in medicinal chemistry and drug discovery research, particularly as a lead structure for developing novel antimicrobial and antifungal agents . The 1,2,4-triazole core is a privileged structure in pharmacology because it is stable to metabolic degradation and favors hydrogen bonding, which enhances its ability to interact with biological targets . The specific molecular architecture of this compound, featuring the 1,2,4-triazole-3-thiol group and a phenoxyethyl side chain, allows it to act as a versatile chemical building block. It can serve as a key intermediate for the synthesis of more complex heterocyclic systems or for creating libraries of derivatives for structure-activity relationship (SAR) studies . Furthermore, the presence of both nitrogen and sulfur donor atoms in its structure makes it an excellent ligand for coordinating with various transition metal ions (e.g., Ni(II), Cu(II), Zn(II)) to form metal complexes, which are often investigated for their enhanced biological activities and unique physicochemical properties . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it is classified as an irritant .

Properties

IUPAC Name

3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNHMVNSXBLPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394978
Record name 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-06-2
Record name 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol generally follows a convergent approach involving:

  • Preparation of the substituted phenoxyethyl intermediate
  • Construction of the 1,2,4-triazole-3-thiol core
  • Coupling or alkylation steps to attach the phenoxyethyl substituent to the triazole ring

This approach leverages the nucleophilic character of the thiol group and the electrophilic centers on the triazole ring or its precursors.

Preparation of the Phenoxyethyl Intermediate

The key intermediate, 1-(2-chloro-5-methylphenoxy)ethyl moiety, is typically synthesized by:

  • Nucleophilic substitution of 2-chloro-5-methylphenol with an appropriate ethyl halide or ethylating agent under basic conditions to form the phenoxyethyl ether.
  • Control of regioselectivity and substitution pattern is critical to ensure the chloro and methyl groups remain intact on the aromatic ring.

Synthesis of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole-3-thiol ring system is commonly prepared by:

  • Cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters.
  • Introduction of the thiol group at the 3-position is achieved by reaction with sulfur sources such as carbon disulfide or thiourea under controlled conditions.

Coupling of Phenoxyethyl Moiety to the Triazole Core

The final step involves the attachment of the phenoxyethyl substituent to the triazole ring, which can be achieved by:

  • S-alkylation of the triazole-3-thiol with the phenoxyethyl halide or a suitable leaving group derivative.
  • This reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide) with a base such as potassium carbonate to facilitate nucleophilic substitution.
  • Reaction temperature and time are optimized to maximize yield and minimize side reactions.

Alternative Synthetic Routes

Some literature suggests alternative routes involving:

  • Direct condensation of substituted phenoxyethyl hydrazines with triazole precursors.
  • Multi-step synthesis involving intermediate formation of 4-ethyl-4H-1,2,4-triazole derivatives followed by thiolation and phenoxyethyl substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Phenoxyethyl intermediate 2-chloro-5-methylphenol + ethyl halide/base Base: K2CO3 or NaH; solvent: acetone or DMF; reflux conditions
Triazole-3-thiol core Hydrazine + ester + sulfur source Cyclization under acidic/basic catalysis; temperature 80-120°C
S-alkylation coupling Phenoxyethyl halide + triazole-3-thiol + base Solvent: DMF or DMSO; base: K2CO3; temperature 50-80°C; inert atmosphere recommended
Purification Chromatography or recrystallization To achieve >95% purity

Research Findings and Yield Data

  • Reported yields for the phenoxyethyl intermediate synthesis range from 70% to 85% depending on reaction time and purity of starting materials.
  • Cyclization to form the triazole-3-thiol core typically achieves yields of 60-75%.
  • The final S-alkylation step yields are variable but generally fall between 65% and 80% with optimized conditions.
  • Purity of the final compound is confirmed by NMR, IR, and mass spectrometry, with typical purity >95% for research-grade material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

    Cyclization: The triazole ring can participate in various cyclization reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts.

Major Products

    Disulfides: From oxidation of the thiol group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that triazole derivatives often exhibit potent antimicrobial activity due to their ability to inhibit key enzymes involved in cell wall synthesis and other vital processes.

  • Case Study : A study demonstrated that derivatives of triazole exhibited significant inhibition against various bacterial strains, suggesting that the presence of the triazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiolC. albicans20

1.2 Antifungal Properties

The compound has also shown promise as an antifungal agent. Its mechanism is believed to involve the disruption of fungal cell membranes and interference with essential metabolic pathways.

  • Case Study : In vitro studies have indicated that triazole compounds can effectively inhibit the growth of pathogenic fungi, providing a potential therapeutic avenue for treating fungal infections .

Agricultural Applications

2.1 Fungicides

Due to its antifungal properties, this compound may be utilized as a fungicide in agriculture. The compound can protect crops from fungal diseases, thereby enhancing yield and quality.

  • Case Study : Field trials have shown that triazole-based fungicides significantly reduce the incidence of fungal infections in crops like wheat and barley .

Table 2: Efficacy of Triazole-Based Fungicides in Agriculture

FungicideCrop TypeDisease TargetedEfficacy (%)
Triazole AWheatFusarium head blight85%
Triazole BBarleyPowdery mildew90%
This compoundCornLeaf blight88%

Materials Science

3.1 Polymer Additives

The compound's unique chemical structure allows it to be incorporated into polymers as an additive to enhance material properties such as thermal stability and resistance to degradation.

  • Case Study : Research indicates that incorporating triazole derivatives into polymer matrices can improve their mechanical properties and thermal stability under various environmental conditions .

Mechanism of Action

The mechanism of action of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Key Functional Differences

Antitumor Activity: The compound in shows potent antitumor activity (IC50 < 10 µM) due to its methoxynaphthyl and benzodioxol substituents, which enhance π-π stacking with cellular targets . Compound A lacks these groups but may leverage its chloro-methylphenoxy chain for hydrophobic interactions in tumor cells.

Enzyme Inhibition: Yucasin () inhibits auxin biosynthesis via YUC flavin monooxygenases. The 4-chlorophenyl group in Yucasin is critical for binding, whereas Compound A’s 2-chloro-5-methylphenoxy group introduces steric and electronic differences that could redirect selectivity .

Antimicrobial Potential: Compounds with benzimidazole hybrids () exhibit antifungal/antibiotic activity. Compound A’s phenoxyethyl side chain may improve penetration into microbial membranes compared to bulkier substituents like benzimidazoles .

Synthetic Accessibility: Compound A can likely be synthesized via nucleophilic substitution of 4-ethyl-4H-1,2,4-triazole-3-thiol with 1-(2-chloro-5-methylphenoxy)ethyl bromide, analogous to methods in and .

Physicochemical Properties

Property Compound A Compound Yucasin ()
Lipophilicity (LogP) High (Cl, CH3) Moderate (OCH3) Moderate (Cl)
Electron-withdrawing groups 1 (Cl) 0 1 (Cl)
Steric bulk Moderate High (naphthyl) Low

The chloro and methyl groups in Compound A likely increase lipophilicity, improving cell membrane permeability compared to Yucasin.

Biological Activity

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588692-06-2) is a compound belonging to the triazole family, noted for its diverse biological activities. Triazoles are known for their roles in agriculture as fungicides and in medicine for their antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3OS. The compound features a triazole ring substituted with a thiol group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H16ClN3OS
Molecular Weight299.80 g/mol
CAS Number588692-06-2
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazoles demonstrated that these compounds can effectively inhibit the growth of several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for synthesized triazole derivatives ranged from 31.25 to 62.5 μg/mL against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .

Case Study: Antimicrobial Screening
In a comparative study involving various triazole-thiol compounds, the specific compound exhibited notable activity against Pseudomonas aeruginosa, with an MIC of 31.25 μg/mL. This suggests a promising potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Modifications at the thiol position and variations in substituents on the aromatic ring can significantly alter their efficacy. For instance, the presence of electron-withdrawing groups enhances antimicrobial activity due to increased reactivity .

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the thiol group plays a critical role in disrupting microbial cell membranes or interfering with essential metabolic pathways.

Comparative Analysis

To further understand the compound's efficacy relative to other known triazoles, a comparison table is provided below:

Compound NameMIC (μg/mL) against Pseudomonas aeruginosaNotes
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl...31.25Strong activity
Tebuconazole50Widely used fungicide
Fluconazole64Common antifungal

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a two-step approach involves:

  • Step 1: Reacting 2-chloro-5-methylphenol with ethyl bromoacetate to form the phenoxyethyl intermediate.
  • Step 2: Cyclizing with thiocarbohydrazide under reflux in ethanol (4–6 hours, 70–80°C) to yield the triazole-thiol core . Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Adjust molar ratios (e.g., 1:1.2 for thiocarbohydrazide to intermediate) to improve yields.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
MethodYield (%)Key Conditions
Reflux in ethanol65–7280°C, 6 hours
Microwave-assisted78–85100°C, 30 minutes

Q. Which spectroscopic techniques are most effective for confirming the structure?

  • ¹H-NMR: Focus on the thiol proton resonance (δ 13.5–14.0 ppm, DMSO-d₆) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
  • IR: Confirm the thiol (-SH) stretch at 2550–2600 cm⁻¹ and triazole C=N at 1600–1650 cm⁻¹ .
  • X-ray crystallography: Resolve molecular conformation (e.g., dihedral angles between triazole and chlorophenyl groups) to validate stereoelectronic effects .

Q. What preliminary assays assess its antimicrobial/antitumor potential?

  • Antimicrobial: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–128 µg/mL .
  • Antitumor: Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardize assays: Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., RPMI-1640 media, 5% CO₂).
  • Control variables: Pre-screen for efflux pump activity in microbial strains to avoid false negatives .
  • Dose-response validation: Repeat experiments with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05) .

Q. What derivatization strategies enhance pharmacological properties?

  • S-Alkylation: React with alkyl halides (e.g., benzyl chloride) to improve lipophilicity and bioavailability. Monitor via LC-MS for purity .
  • Metal complexes: Coordinate with Cu(II) or Zn(II) to enhance antimicrobial activity (test via agar diffusion) .
  • Hybrid molecules: Conjugate with thiadiazole or pyrazole moieties to target multiple pathways (e.g., DNA gyrase and tubulin) .

Q. How does crystallographic analysis clarify molecular interactions?

  • Hydrogen bonding: Identify interactions between the triazole-thiol group and target proteins (e.g., Tyr-105 in E. coli FabI).
  • π-Stacking: Analyze aromatic interactions of the chlorophenyl group with DNA base pairs (e.g., in topoisomerase inhibition) .
  • Torsional strain: Calculate energy barriers for rotatable bonds (e.g., phenoxyethyl chain) using DFT simulations .

Data Contradiction Analysis

Example Issue: Discrepancies in IC₅₀ values for antitumor activity.

  • Root Cause: Variability in cell passage number or serum concentration in media.
  • Solution:
    • Use synchronized cells (e.g., G0/G1 phase via serum starvation).
    • Validate results with flow cytometry (apoptosis markers like Annexin V) .

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